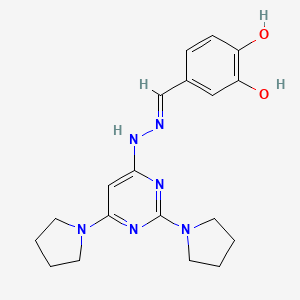![molecular formula C24H27N3O B6096755 1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6096755.png)
1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol, also known as DMCM, is a compound that has been extensively studied for its potential use as an anticonvulsant and anxiolytic agent. DMCM belongs to the class of imidazobenzodiazepines and acts as a positive allosteric modulator of the GABA-A receptor.
Mécanisme D'action
1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, which enhances the affinity of the receptor for GABA. This results in an increase in the frequency of chloride ion channel opening, leading to an increase in inhibitory neurotransmission. This compound has been shown to have a higher affinity for the GABA-A receptor than traditional benzodiazepines.
Biochemical and Physiological Effects:
This compound has been shown to have anticonvulsant, anxiolytic, and sedative effects. It has also been shown to have muscle relaxant properties. This compound has been studied for its effects on the central nervous system, including its effects on neurotransmitter release, receptor binding, and ion channel activity. This compound has been shown to have a high affinity for the GABA-A receptor, which is responsible for its pharmacological effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol has several advantages for lab experiments. It has a high affinity for the GABA-A receptor, which makes it a useful tool for studying the effects of positive allosteric modulators on the receptor. This compound has also been extensively studied in animal models, which makes it a useful tool for studying the effects of anticonvulsants and anxiolytics. However, this compound has several limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. This compound also has low solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the study of 1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol. One area of research is the development of new analogs of this compound that have improved pharmacological properties. Another area of research is the study of this compound in combination with other drugs for the treatment of neurological disorders. This compound has been shown to have potential as a treatment for alcohol withdrawal syndrome and post-traumatic stress disorder, and further research in these areas is needed. Finally, the study of this compound in human clinical trials is needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol involves a multi-step process that starts with the reaction of 2-naphthol with paraformaldehyde to form the intermediate 2-hydroxymethyl-1-naphthol. The intermediate is then reacted with 4-(2,4-dimethylbenzyl)-1-piperazinecarboxaldehyde to form this compound. The final product is purified by recrystallization.
Applications De Recherche Scientifique
1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol has been extensively studied for its potential use as an anticonvulsant and anxiolytic agent. It has been shown to have a high affinity for the GABA-A receptor and acts as a positive allosteric modulator. This compound has been used in various animal models to study its effects on seizure activity and anxiety-like behavior. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and post-traumatic stress disorder.
Propriétés
IUPAC Name |
1-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-18-7-8-21(19(2)15-18)17-26-11-13-27(14-12-26)25-16-23-22-6-4-3-5-20(22)9-10-24(23)28/h3-10,15-16,28H,11-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAVKNXALJLVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC4=CC=CC=C43)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B6096690.png)
![methyl 2-{[(cyclopropylamino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B6096700.png)
![N-cycloheptyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6096713.png)
![2-{[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6096719.png)
![6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6096726.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B6096739.png)
![6-(2-chlorophenyl)-3-[(3,4-dimethyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6096747.png)
![N-(4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6096749.png)
![4-fluoro-N-({1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6096754.png)

![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B6096759.png)
![7-(4-fluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6096760.png)
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6096775.png)
![2-(methylthio)-N-[1-(2-pyridinylmethyl)-3-piperidinyl]acetamide](/img/structure/B6096777.png)